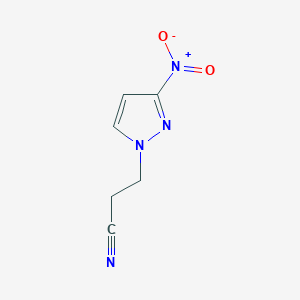

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitropyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIMSXFQJXRPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

An In-depth Technical Guide to the Synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Introduction

This compound is a specialized heterocyclic compound featuring a nitropyrazole core N-alkylated with a cyanoethyl group. While not a widely commercialized chemical, its structure makes it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nitro group significantly influences the chemical properties of the pyrazole ring, and the propanenitrile chain provides a versatile handle for further functionalization. For instance, related structures are key fragments in the synthesis of pharmaceutical agents, such as intermediates for Janus kinase (JAK) inhibitors like Ruxolitinib[1].

This guide, intended for chemistry professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the validation checkpoints required to ensure a successful synthesis. The synthesis is logically divided into two primary stages: the formation of the core 3-nitro-1H-pyrazole heterocycle, followed by its selective N-alkylation.

Stage 1: Synthesis of the 3-Nitro-1H-pyrazole Precursor

The most prevalent and high-yielding method for synthesizing 3-nitro-1H-pyrazole (3-NP) involves a two-step sequence starting from pyrazole: an initial N-nitration followed by a thermal rearrangement.[2][3][4] This approach avoids the challenges of direct C-nitration, which can lead to mixtures of isomers.

Step 1.1: Nitration of Pyrazole to N-Nitropyrazole

The first step is the nitration of the pyrazole ring on a nitrogen atom. This is typically achieved using a mixed acid system. A common and effective nitrating agent is a combination of nitric acid and acetic anhydride.[4]

-

Causality of Reagent Choice : The use of nitric acid with acetic anhydride generates acetyl nitrate in situ, which is a potent electrophile for N-nitration. This system is often preferred over stronger nitrating mixtures like HNO₃/H₂SO₄ for this specific transformation to selectively achieve N-nitration over C-nitration.

Step 1.2: Thermal Rearrangement to 3-Nitro-1H-pyrazole

The synthesized N-nitropyrazole is thermally unstable and can be rearranged to the more thermodynamically stable C-nitrated isomer, 3-nitro-1H-pyrazole. This is accomplished by heating in a high-boiling point, inert solvent.

-

Expert Insight on Solvent Selection : Benzonitrile is an excellent choice for this rearrangement.[2][5] Its high boiling point (191 °C) allows the reaction to be conducted at the required temperature (180 °C) under atmospheric pressure. Furthermore, its polarity helps to solvate the starting material, while its relative inertness prevents side reactions. The product, 3-nitro-1H-pyrazole, is less soluble in non-polar solvents upon cooling, which facilitates its isolation by precipitation with a hydrocarbon solvent like hexane.[5]

Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole

This protocol is adapted from established literature procedures.[4][5]

Step A: N-Nitropyrazole Formation

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add acetic anhydride to fuming nitric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add pyrazole to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition of pyrazole, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-nitropyrazole. This intermediate is often used directly in the next step without extensive purification.

Step B: Rearrangement to 3-Nitro-1H-pyrazole

-

Dissolve the crude N-nitropyrazole from the previous step in benzonitrile.

-

Heat the mixture with stirring to 180 °C for approximately 2-3 hours.[5] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with hexane to precipitate the product.[5]

-

Stir the resulting slurry for 20-30 minutes at room temperature.

-

Collect the precipitated solid by filtration, wash with additional hexane, and dry under vacuum to afford 3-nitro-1H-pyrazole as a tan solid. An expected yield is approximately 91%.[5]

-

Validation : Confirm the product identity using ¹H NMR. The expected shifts are approximately δ 13.9 (br s, 1H, NH), 8.0 (d, 1H, pyrazole-H), and 7.0 (t, 1H, pyrazole-H) in DMSO-d6.[5]

| Parameter | Value | Reference |

| Starting Material | Pyrazole | [4] |

| Nitrating System | HNO₃ / Acetic Anhydride | [4] |

| Rearrangement Solvent | Benzonitrile | [2][5] |

| Rearrangement Temp. | 180 °C | [5] |

| Typical Yield | ~91% | [5] |

| Molecular Formula | C₃H₃N₃O₂ | [6] |

| Molecular Weight | 113.07 g/mol | [5] |

| Table 1: Summary of Reaction Parameters for 3-Nitro-1H-pyrazole Synthesis. |

Stage 2: Synthesis of this compound

The second stage involves the N-alkylation of 3-nitro-1H-pyrazole with acrylonitrile. This reaction is a classic example of an aza-Michael addition .[7][8] The acidic N-H proton of the pyrazole is removed by a base, generating a nucleophilic pyrazolate anion that subsequently attacks the electron-deficient β-carbon of acrylonitrile.

-

Mechanistic Rationale : The presence of the nitro group at the 3-position makes the N-H proton of 3-nitro-1H-pyrazole more acidic compared to unsubstituted pyrazole, facilitating its deprotonation. Acrylonitrile serves as an excellent Michael acceptor due to the nitrile group withdrawing electron density from the carbon-carbon double bond.[9] The reaction is highly regioselective for the N1 position due to steric and electronic factors.

Sources

- 1. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

An In-Depth Technical Guide to the Chemical Properties of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred chemical properties, synthesis, and potential applications of this compound. As a molecule integrating the functionalities of a propanenitrile sidechain with a nitropyrazole core, this compound is of significant interest in medicinal chemistry and materials science. This document synthesizes data from structurally related analogs to project the physicochemical characteristics, reactivity profile, and potential biological significance of the title compound, offering a valuable resource for researchers in the field.

Introduction: The Scientific Rationale

The pyrazole nucleus is a well-established pharmacophore, present in a variety of clinically approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group onto the pyrazole ring, as seen in 3-nitro-1H-pyrazole, can significantly modulate its electronic properties and biological activity, often enhancing its utility as a synthetic intermediate for further functionalization.[3] The propanenitrile sidechain is a versatile functional group that can participate in various chemical transformations and can be a key component in the design of targeted therapeutic agents.

This guide focuses on the specific, albeit less-documented, molecule this compound. By dissecting the known properties of its constituent parts—the 3-nitropyrazole core and the 1-propanenitrile substituent—we can construct a reliable profile of its chemical behavior. This approach allows for a predictive understanding of its reactivity, stability, and potential as a building block in drug discovery and development.

Physicochemical Properties: A Data-Driven Profile

| Property | Inferred Value for this compound | Rationale based on Analogs |

| Molecular Formula | C6H6N4O2 | Derived from the addition of a nitro group to C6H7N3[4] |

| Molecular Weight | ~166.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to light brown crystalline solid or oil. | 3-nitro-1H-pyrazole is a light brown or pale yellow powder.[3] The propanenitrile sidechain may lower the melting point. |

| Melting Point | Expected to be between room temperature and the melting point of 3-nitro-1H-pyrazole (173-177 °C).[3] | The nitrile group may disrupt crystal packing, leading to a lower melting point than the parent nitropyrazole. |

| Boiling Point | Predicted to be higher than that of 3-(1H-pyrazol-1-yl)propanenitrile (272.3°C at 760 mmHg).[4] | The nitro group increases polarity and molecular weight, leading to stronger intermolecular forces. |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol, with limited solubility in water. | Based on the solubility of 3-(1H-pyrazol-1-yl)propanenitrile.[5] The nitro group may slightly increase water solubility. |

| pKa | Expected to be weakly acidic. | The pyrazole ring is weakly basic, but the electron-withdrawing nitro group will increase the acidity of the N-H proton in the tautomeric form. |

Synthesis and Mechanistic Considerations

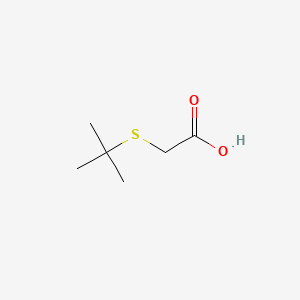

The synthesis of this compound can be logically approached via a nucleophilic substitution reaction. The proposed pathway involves the alkylation of 3-nitro-1H-pyrazole with acrylonitrile. This method is a common and effective way to introduce a propanenitrile sidechain to nitrogen-containing heterocycles.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a catalytic amount of a non-nucleophilic base like potassium carbonate (K2CO3).

-

Addition of Alkylating Agent: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into cold water and extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows for heating if necessary, although this reaction is expected to proceed at room temperature.

-

Base: A mild, non-nucleophilic base like K2CO3 is used to deprotonate the pyrazole nitrogen, activating it for nucleophilic attack on the acrylonitrile without competing in the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Key reactivity sites of the target molecule.

-

Pyrazole Ring: The pyrazole ring is aromatic.[1] However, the strongly electron-withdrawing nitro group at the 3-position will deactivate the ring towards electrophilic aromatic substitution. Conversely, it may render the ring susceptible to nucleophilic aromatic substitution, although such reactions are less common for pyrazoles.

-

Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide array of derivatives. This transformation opens up possibilities for introducing new pharmacophores and modulating the compound's biological activity.

-

Propanenitrile Sidechain: The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid or be reduced to a primary amine. These transformations allow for the introduction of new functionalities and the potential for peptide coupling or other conjugation chemistries.

Potential Applications in Drug Discovery

Given the established biological activities of pyrazole and nitro-containing compounds, this compound represents a promising scaffold for drug discovery.

-

Anticancer Potential: Many nitropyrazole derivatives have been investigated for their anticancer properties.[3] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. The propanenitrile moiety could be modified to improve targeting or pharmacokinetic properties.

-

Antimicrobial Activity: Pyrazole derivatives are known to possess antibacterial and antifungal activities.[1] The nitro group is a common feature in many antimicrobial drugs, where it is often essential for their mechanism of action.[6]

-

Neuroprotective Effects: Certain pyrazole-containing compounds have shown potential as neuroprotective agents.[7][8] While the direct effect of the nitro group in this context is less clear, the overall scaffold presents an interesting starting point for the design of novel neurotherapeutics.

Safety and Handling

Based on the hazard classifications of its analogs, this compound should be handled with care. The parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[9] The precursor, 3-nitro-1H-pyrazole, is also harmful if swallowed and can cause serious eye damage.[10][11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

While direct experimental data on this compound is limited, a comprehensive understanding of its chemical properties and potential can be derived from a systematic analysis of its structural components and related analogs. This guide provides a foundational understanding for researchers interested in exploring the synthetic utility and biological potential of this intriguing molecule. The insights presented herein should facilitate the rational design of future research and development efforts centered on this and related nitropyrazole derivatives.

References

-

ResearchGate. Nitropyrazoles (review). [Link]

-

PubChem. 3-Nitropyrazole. [Link]

-

PubChem. 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

-

PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]

- Google Patents. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

-

PubMed Central. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]

-

ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles | The Journal of Organic Chemistry. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-(1H-PYRAZOL-1-YL)PROPANENITRILE | 88393-88-8 [chemicalbook.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: A Predictive and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, albeit predictive, exploration of the spectroscopic profile of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing the known spectroscopic data of its constituent moieties—3-nitropyrazole and the propanenitrile side chain—this guide offers a robust theoretical framework for the identification and characterization of this compound. Detailed experimental protocols for acquiring such data are also provided, establishing a self-validating system for future empirical studies. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of novel pyrazole-based compounds.

Introduction: The Rationale for Predictive Spectroscopy

This guide, therefore, adopts a predictive approach grounded in the fundamental principles of spectroscopy and the empirical data of structurally related analogues. By dissecting the molecule into its primary components—the 3-nitropyrazole ring and the 1-propanenitrile side chain—we can extrapolate the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This predictive framework not only provides a benchmark for future experimental work but also deepens our understanding of structure-spectra correlations in this class of compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar structures and the known effects of the nitro and cyano functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the electronic environment of the hydrogen atoms in the molecule. The propanenitrile side chain will exhibit an A2B2 spin system, appearing as two triplets. The pyrazole ring protons will be significantly influenced by the electron-withdrawing nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (pyrazole) | ~ 6.8 - 7.0 | d | ~ 2.5 - 3.0 |

| H-5 (pyrazole) | ~ 8.2 - 8.4 | d | ~ 2.5 - 3.0 |

| -CH₂- (adjacent to pyrazole) | ~ 4.6 - 4.8 | t | ~ 6.5 - 7.0 |

| -CH₂- (adjacent to -CN) | ~ 3.0 - 3.2 | t | ~ 6.5 - 7.0 |

Rationale: The chemical shifts for the pyrazole protons are extrapolated from data on 3-nitropyrazole and other substituted pyrazoles. The downfield shift of H-5 is attributed to the strong deshielding effect of the adjacent nitro group. The methylene protons of the propanenitrile chain are assigned based on typical values for similar structures, with the protons closer to the pyrazole ring being more deshielded.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms of the pyrazole ring will be particularly affected by the nitro substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~ 155 - 158 |

| C-4 (pyrazole) | ~ 110 - 112 |

| C-5 (pyrazole) | ~ 130 - 133 |

| -CH₂- (adjacent to pyrazole) | ~ 50 - 53 |

| -CH₂- (adjacent to -CN) | ~ 18 - 20 |

| -CN | ~ 117 - 119 |

Rationale: The predicted chemical shifts are based on data from related nitropyrazole and propanenitrile derivatives[1]. The C-3 carbon, directly attached to the nitro group, is expected to be the most downfield of the pyrazole carbons. The cyano carbon will appear in its characteristic region.

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups present in the molecule. The strong absorptions from the nitro and cyano groups will be prominent features.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch (nitrile) | ~ 2240 - 2260 | Medium |

| NO₂ asymmetric stretch | ~ 1520 - 1560 | Strong |

| NO₂ symmetric stretch | ~ 1340 - 1380 | Strong |

| C=N stretch (pyrazole) | ~ 1590 - 1620 | Medium |

| C-H stretch (aromatic) | ~ 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | ~ 2850 - 3000 | Medium |

Rationale: The nitrile stretch is a sharp, characteristic band. The asymmetric and symmetric stretches of the nitro group are typically strong and readily identifiable. The other predicted absorptions are consistent with the pyrazole ring and the aliphatic chain.

Predicted Mass Spectrum (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Predicted Molecular Ion (M⁺): m/z = 166.05

-

Predicted Fragmentation Pattern:

-

Loss of the nitro group (NO₂) leading to a fragment at m/z = 120.

-

Cleavage of the propanenitrile side chain, potentially resulting in a fragment corresponding to the 3-nitropyrazole cation at m/z = 113.

-

Loss of HCN from the propanenitrile side chain.

-

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and phasing.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI, or electrospray ionization - ESI).

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph.

-

Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

-

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the proposed analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

Conclusion

This guide has presented a comprehensive, predictive analysis of the spectroscopic data for this compound. By systematically evaluating the expected NMR, IR, and MS spectra, we have established a detailed spectral profile that can guide future experimental work. The provided protocols offer a clear and robust methodology for the empirical validation of these predictions. This work underscores the power of predictive spectroscopy as a tool for anticipating the characteristics of novel compounds, thereby accelerating the process of chemical research and drug discovery.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]

- Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.

-

National Institute of Standards and Technology. (n.d.). Propanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: A Versatile Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2] Its derivatives are integral to the development of novel agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][3] This guide focuses on a key synthetic intermediate, 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile (CAS Number: 1006568-14-4 ), a molecule poised for significant applications in the synthesis of advanced pharmaceutical agents.[4] We will delve into its chemical and physical properties, explore its potential applications in drug discovery, detail its synthesis and analytical characterization, and provide essential safety and handling protocols. This document serves as a comprehensive resource for researchers looking to leverage this versatile building block in their drug development programs.

Core Compound Identification and Properties

Chemical Identity:

| Attribute | Value |

| IUPAC Name | This compound |

| CAS Number | 1006568-14-4[4] |

| Molecular Formula | C₆H₆N₄O₂ |

| Molecular Weight | 166.14 g/mol |

| Canonical SMILES | C1=CN(N=C1[O-])CCC#N |

Physicochemical Properties (Predicted and Inferred from Related Compounds):

The experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, we can infer key properties from its constituent parts: the 3-nitropyrazole core and the propanenitrile side chain, as well as from the un-nitrated parent compound, 3-(1H-pyrazol-1-yl)propanenitrile.

| Property | Predicted/Inferred Value | Basis of Inference |

| Appearance | Likely a pale yellow to light brown crystalline powder or oil. | Based on the appearance of 3-nitropyrazole[3] and related nitrated aromatic compounds. |

| Boiling Point | > 272.3°C at 760 mmHg | Higher than the parent compound, 3-(1H-pyrazol-1-yl)propanenitrile, due to the increased polarity and molecular weight from the nitro group.[5] |

| Melting Point | Expected to be a solid at room temperature. | 3-Nitropyrazole has a melting point of 173-177 °C.[3] |

| Solubility | Soluble in polar organic solvents like dichloromethane, acetonitrile, and DMF. | Based on the solubility of similar organic molecules used in synthesis. |

| Topological Polar Surface Area (TPSA) | ~116 Ų | Calculated based on the summation of fragments. The TPSA of 3-nitropyrazole is 74.5 Ų, and the nitrile group adds significant polarity.[6] |

Potential Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the nitro group and the nitrile functionality offers multiple avenues for chemical modification.

2.1. Intermediate for Kinase Inhibitors:

The pyrazole scaffold is a common feature in many kinase inhibitors.[2] Notably, derivatives of nitropyrazole-propanenitrile have been utilized in the synthesis of key intermediates for drugs like Ruxolitinib, a Janus kinase (JAK) inhibitor.[7] The nitro group can be readily reduced to an amine, which can then be further functionalized to build the complex pharmacophores required for kinase inhibition.

2.2. Precursor for Anti-inflammatory and Anti-cancer Agents:

3-Nitropyrazole itself is a known intermediate in the development of anti-inflammatory and anti-cancer agents.[3] The introduction of the propanenitrile side chain provides a handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for screening. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible synthetic transformations.

2.3. Building Block for Agrochemicals:

Similar to its applications in pharmaceuticals, 3-nitropyrazole is also a key component in the synthesis of modern pesticides and herbicides.[3] The unique electronic properties of the nitropyrazole ring can be harnessed to design potent enzyme inhibitors in pest species.

Synthesis and Purification

A plausible and commonly employed synthetic route to this compound is via a Michael addition reaction between 3-nitropyrazole and acrylonitrile.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Exemplary):

-

Reaction Setup: To a solution of 3-nitropyrazole (1 equivalent) in acetonitrile, add a catalytic amount of a suitable base, such as potassium carbonate (K₂CO₃).

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure for liquid products.[8]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques should be employed.

4.1. Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the pyrazole ring protons and the two methylene groups of the propanenitrile side chain.

-

¹³C NMR will confirm the presence of the nitrile carbon, the carbons of the pyrazole ring, and the methylene carbons.

-

-

Mass Spectrometry (MS):

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹ and strong bands for the nitro (NO₂) group around 1550 and 1350 cm⁻¹.

-

4.2. Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC):

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related compounds like 3-(1H-pyrazol-1-yl)propanenitrile and various nitrated aromatic compounds.[10][11][12]

GHS Hazard Classification (Inferred):

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Skin Corrosion/Irritation: May cause skin irritation.[10][11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[10][11]

Handling and Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[11][13]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

Hypothetical Role in a Signaling Pathway

Given the prevalence of pyrazole-containing kinase inhibitors, a downstream product of this compound could potentially modulate a signaling pathway, such as the JAK-STAT pathway.

Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a promising chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its versatile structure, featuring both a nitro group and a nitrile functionality, allows for a wide range of chemical transformations, making it a valuable building block for the creation of novel, biologically active compounds. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers to begin exploring the potential of this important molecule.

References

-

PubChem. (n.d.). 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitropyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

AFG Bioscience. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

- Google Patents. (n.d.). CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

-

PubChem. (n.d.). 3-(3-bromo-1H-pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Yusuf, M., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Retrieved from [Link]

-

Asif, M. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

-

Kaur, H., & Halliwell, B. (2000). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. PubMed. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Nitro-1H-pyrazol-1-yl)propanenitrile. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1006568-14-4|this compound|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]

- 8. hovione.com [hovione.com]

- 9. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. zoetisus.com [zoetisus.com]

- 13. afgsci.com [afgsci.com]

molecular weight of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This technical guide provides a comprehensive framework for the determination of the molecular weight and the complete structural elucidation of this compound, a heterocyclic compound belonging to the versatile pyrazole class. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Consequently, the precise and unambiguous characterization of novel analogues like the title compound is a critical prerequisite for any subsequent research, drug discovery, or development activities. This document moves beyond a simple statement of the compound's molecular weight to detail the integrated analytical methodologies required for its empirical validation. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices and outlines self-validating protocols essential for ensuring scientific integrity. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of modern analytical workflows for small molecule characterization.

The Strategic Importance of Pyrazole Scaffolds in Modern Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties and versatile substitution patterns have enabled the development of a wide array of biologically active molecules. These compounds are known to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.[1] The introduction of a nitro group, as in 3-nitropyrazole, can significantly modulate the electronic and biological properties of the molecule, often making it a key intermediate for further functionalization.[3] The specific compound of interest, this compound, combines this activated pyrazole core with a propanenitrile side chain, presenting a unique chemical entity with potential applications as a synthetic building block in pharmaceutical and agrochemical development.

Core Physicochemical & Structural Data

The foundational step in characterizing any novel compound is the determination of its fundamental physicochemical properties. The theoretical values, derived from its chemical structure, serve as the benchmark against which all empirical data must be validated.

| Property | Value | Source / Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1006568-14-4 | [4] |

| Molecular Formula | C₆H₆N₄O₂ | --- |

| Molecular Weight | 166.14 g/mol | Calculated |

| Monoisotopic Mass | 166.05 Da | Calculated |

The accurate determination of the molecular weight is not merely a data point but the primary confirmation of the compound's elemental composition. The following sections detail the integrated analytical approach required to confirm this value and elucidate the corresponding molecular structure.

Integrated Workflow for Structural and Molecular Weight Validation

A single analytical technique is insufficient for the unambiguous characterization of a novel molecule. A multi-faceted approach, where each method provides complementary information, is the standard for ensuring scientific rigor. The overall workflow relies on the convergence of data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy.

Caption: Integrated workflow for compound characterization.

Mass Spectrometry: The Definitive Molecular Weight Determination

Mass spectrometry (MS) is the primary technique for accurately determining the molecular mass of a compound. For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak.

Caption: Workflow for HRMS analysis.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an HRMS instrument (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode. The expected primary ion would be the protonated molecule, [M+H]⁺.

-

Data Analysis: Analyze the resulting spectrum to locate the molecular ion peak. For C₆H₆N₄O₂, the expected monoisotopic mass is 166.0491. Therefore, the [M+H]⁺ ion should appear at an m/z of 167.0569. The high resolution of the instrument allows this value to be measured with high precision (typically < 5 ppm error), confirming the elemental composition.

NMR Spectroscopy: Unveiling the Molecular Architecture

While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the compound's structural connectivity, thereby validating the arrangement of atoms. Both ¹H and ¹³C NMR are required for a complete assignment.[5]

Caption: Workflow for NMR analysis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the dry, purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

¹H NMR Acquisition: Acquire the proton spectrum. Key expected signals for this compound include:

-

Two triplets in the aliphatic region, corresponding to the two -CH₂- groups of the propanenitrile chain. The coupling between them should result in a classic A₂X₂ or A₂B₂ system.

-

Two doublets (or singlets depending on coupling) in the aromatic region, corresponding to the two protons on the pyrazole ring. The presence of the nitro group will significantly deshield these protons.

-

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Six distinct signals are expected, corresponding to the six carbon atoms in the molecule: two for the pyrazole ring, two for the aliphatic chain, one for the nitrile carbon (-C≡N), and one for the nitro-substituted carbon on the pyrazole ring.

-

Spectral Interpretation: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns to the proposed structure to unambiguously confirm the atomic connectivity.

Infrared Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule. This technique is particularly useful for verifying the presence of the nitro and nitrile moieties, which have characteristic and strong absorption bands.[6]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid, purified compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet.[5]

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands.

Expected Key FT-IR Absorption Bands

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3000 - 3100 | Signals from the pyrazole ring protons. |

| C-H stretch (aliphatic) | 2850 - 3000 | Signals from the -CH₂- groups. |

| C≡N stretch (nitrile) | 2220 - 2260 | A sharp, typically medium-intensity band. |

| C=N stretch (pyrazole ring) | 1580 - 1650 | Ring stretching vibration.[5] |

| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Strong, characteristic asymmetric and symmetric stretching bands, respectively.[5][6] |

Conclusion

References

- Acrhem, H., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2020). Molecules. MDPI.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. MDPI.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports. NIH.

-

Janssen, J. W. A. M., et al. (1974). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.

- Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile. (n.d.). Google Patents.

- This compound. (n.d.). BLDpharm.

- 3-Nitro-1H-pyrazole. (n.d.). Chem-Impex.

Sources

discovery and history of nitropyrazole compounds

An In-depth Technical Guide to the Discovery and History of Nitropyrazole Compounds

Prepared by a Senior Application Scientist

Abstract

Nitropyrazoles represent a fascinating and versatile class of nitrogen-rich heterocyclic compounds. The strategic introduction of one or more nitro groups onto the pyrazole core dramatically modulates its chemical and physical properties, unlocking a vast range of applications. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and key applications of nitropyrazole compounds. We will explore the journey from the initial synthesis of the parent pyrazole ring to the development of sophisticated, highly nitrated derivatives for advanced applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into the causality behind experimental choices and the practical applications of these energetic and pharmacologically relevant scaffolds.

The Genesis: From Pyrazole to the First Nitro Derivatives

The story of nitropyrazoles begins with the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr, while investigating quinine derivatives, unexpectedly synthesized the first pyrazolone by reacting ethyl acetoacetate with phenylhydrazine.[1][2][3] This reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine, became a cornerstone of heterocyclic chemistry and is now known as the Knorr Pyrazole Synthesis.[4][5][6][7] The parent, unsubstituted pyrazole was first prepared by Buchner in 1889.[2]

The pyrazole ring exhibits aromatic character, making it susceptible to electrophilic aromatic substitution reactions, such as nitration.[2][8] Early investigations into the chemistry of pyrazole naturally led to experiments involving nitrating agents. The electron-donating character of the N1-H nitrogen and the electron-withdrawing nature of the N2 nitrogen direct incoming electrophiles, like the nitronium ion (NO₂⁺), preferentially to the C4 position. This inherent regioselectivity is a defining feature of pyrazole chemistry and the most direct route to C-nitrated derivatives.

Evolution of Synthetic Methodologies

The synthesis of nitropyrazoles has evolved from straightforward direct nitration to more complex and regioselective strategies, enabling access to a wide array of substitution patterns. The choice of methodology is dictated by the desired isomer and the substitution already present on the pyrazole core.

Direct C-Nitration at the 4-Position

The most common method for introducing a nitro group onto an unsubstituted pyrazole is direct electrophilic nitration. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.

This approach almost exclusively yields 4-nitropyrazole due to the electronic properties of the heterocyclic ring.[2][8] While effective, early procedures often suffered from moderate yields and harsh conditions.[9] Modern optimizations have led to more efficient protocols. A notable improvement is a one-pot, two-step method where pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. This is followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%.[9]

Representative Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole[9]

-

Step 1: Preparation of Nitrosulfuric Acid. In a three-necked flask equipped with a stirrer and thermometer, add 20% fuming sulfuric acid and 98% fuming nitric acid. Cool the mixture in an ice-water bath and stir for 30 minutes to prepare the nitrating agent.

-

Step 2: Formation of Pyrazole Sulfate. In a separate beaker, slowly add concentrated sulfuric acid to pyrazole while stirring and cooling to form a pyrazole sulfate salt solution.

-

Step 3: Nitration. Slowly add the pyrazole sulfate solution dropwise to the prepared nitrosulfuric acid from Step 1, maintaining the reaction temperature at 50°C.

-

Step 4: Reaction Completion and Quenching. After the addition is complete, maintain the reaction at 50°C for 1.5 hours. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.

-

Step 5: Isolation and Purification. A white solid will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to yield 4-nitropyrazole.

N-Nitration and Thermal Rearrangement for 3(5)-Nitropyrazoles

Accessing the 3- or 5-nitropyrazole isomers cannot be achieved by direct electrophilic substitution of the parent ring. The solution lies in a clever two-step sequence: N-nitration followed by thermal rearrangement.

First, the pyrazole is nitrated at the N1 position using a milder nitrating agent, such as nitric acid in acetic anhydride, to form N-nitropyrazole. This intermediate is then heated in an organic solvent, causing the nitro group to migrate from the nitrogen to the C3 (or C5) position.[10][11] This uncatalyzed intramolecular rearrangement was first reported in 1970 and has become a standard method for producing 3-nitropyrazole, a crucial intermediate for more complex energetic materials.[10][12]

Cyclocondensation Routes

An alternative to nitrating a pre-formed pyrazole ring is to build the ring from precursors that already contain a nitro group. This approach offers excellent control over regioselectivity. For instance, N1-substituted-4-nitropyrazole-5-carboxylates can be synthesized by the cyclocondensation of a nitro-containing β-ketoester equivalent (ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate) with various substituted hydrazines.[13] This strategy is particularly valuable in medicinal chemistry, where specific substitution patterns are required for biological activity.

Functional Group Interconversion

Nitropyrazoles can also be synthesized by the transformation of other functional groups on the pyrazole ring. A classic example is the synthesis of 3(5)-nitropyrazole from 3(5)-aminopyrazole via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a nitro group.[14] Furthermore, highly energetic compounds like 3,4,5-trinitropyrazole (TNP) have been synthesized through the oxidation of an amino group, specifically by oxidizing 5-amino-3,4-dinitropyrazole.[15]

Caption: Key synthetic routes to the primary nitropyrazole isomers.

Core Applications of Nitropyrazole Compounds

The presence of nitro groups imparts unique properties to the pyrazole scaffold, leading to two major fields of application: energetic materials and medicinal chemistry.

Energetic Materials

Nitropyrazoles are a significant class of energetic materials, valued for their high density, high nitrogen content, positive heats of formation, and often, lower sensitivity compared to traditional explosives.[9] The C-N and N-N bonds within the structure release a large amount of energy upon decomposition, producing stable N₂ gas.

-

3,4-Dinitropyrazole (DNP) and 3,4,5-Trinitropyrazole (TNP) are two of the most studied energetic nitropyrazoles.[11]

-

TNP , in particular, is noteworthy as it is a fully C-nitrated pyrazole. It exhibits a high density (1.867 g/cm³) and calculated detonation performance (Velocity of Detonation ≈ 9.25 km/s) comparable to powerful military explosives like HMX, but with a significantly lower impact sensitivity, making it a promising candidate for insensitive munitions.[15]

The development of energetic salts, such as hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole, further enhances performance by increasing density and tuning sensitivity. This salt has a detonation velocity of 8790 m/s and a pressure of 33.8 GPa, placing it in the same performance class as RDX.[16]

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Trinitrotoluene | TNT | 1.65 | 6,900 | 19.0 |

| Cyclotrimethylenetrinitramine | RDX | 1.81 | 8,795 | 34.9 |

| 3,4,5-Trinitropyrazole | TNP | 1.87 | ~9,250 (calc.) | ~38.6 (calc.) |

| Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole | - | 1.80 | 8,790 | 33.8 |

Data compiled from references[15][16]. Note that TNP performance data is calculated.

Medicinal and Agrochemical Chemistry

The pyrazole nucleus is a well-established pharmacophore found in numerous drugs, such as the anti-inflammatory agent celecoxib.[8] The introduction of a nitro group can enhance or modify biological activity. Nitropyrazoles have been investigated for a range of therapeutic and agricultural applications.

-

Antimicrobial and Antiparasitic Agents: 1,4-disubstituted-3-nitropyrazoles have demonstrated significant antibacterial and parasiticidal properties.[14] The nitro group often acts as a bio-reducible moiety, which upon reduction inside a target cell (like anaerobic bacteria or parasites), can generate cytotoxic radical species.

-

Herbicides: Certain nitropyrazole derivatives also exhibit herbicidal activity.[14]

-

Synthetic Intermediates: Simple compounds like 4-nitropyrazole serve as crucial building blocks for more complex, biologically active molecules in the pharmaceutical and pesticide industries.[9]

Caption: Optimized experimental workflow for the synthesis of 4-nitropyrazole.

Safety and Handling Considerations

Given that many nitropyrazoles are, by design, energetic materials, proper safety protocols are paramount. Compounds with multiple nitro groups, especially those with high nitrogen content, should be considered potentially explosive and sensitive to impact, friction, and electrostatic discharge. A thorough risk assessment should be conducted before synthesis. It is crucial to handle these materials in small quantities, use appropriate personal protective equipment (PPE) including safety shields, and avoid grinding or applying mechanical stress to the dry materials.

Future Outlook

The field of nitropyrazole chemistry continues to evolve. Current research focuses on the development of "green" nitration methods that avoid the use of mixed acids, the synthesis of novel, high-performance, and insensitive energetic materials for safer munitions, and the exploration of new nitropyrazole scaffolds for drug discovery. The rich history and versatile chemistry of these compounds ensure that they will remain an active and important area of research for years to come.

References

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

- 3-Nitropyrazole derivatives. (1980). Google Patents.

-

Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]

-

Review on synthesis of nitropyrazoles. (2014). ResearchGate. Retrieved from [Link]

-

Nitropyrazoles. (1997). ResearchGate. Retrieved from [Link]

-

Pyrazole. (n.d.). Britannica. Retrieved from [Link]

-

Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. (2020). ACS Omega. Retrieved from [Link]

-

Synthesis of 3,4,5-trinitropyrazole. (2009). ResearchGate. Retrieved from [Link]

-

Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1970). The Journal of Organic Chemistry. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Anticipated Physical Characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the anticipated physical characteristics of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile (CAS RN: 1006568-14-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a current lack of publicly available experimental data for this specific molecule, this document outlines the expected properties based on the analysis of structurally related compounds, namely 3-nitropyrazole and 3-(1H-pyrazol-1-yl)propanenitrile. It details the standard analytical methodologies that would be employed for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and thermal analysis. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a robust framework for the future empirical investigation of this compound.

Introduction

This compound is a functionalized pyrazole derivative that incorporates both a nitro group and a cyanoethyl substituent. The pyrazole scaffold is a well-established pharmacophore in numerous therapeutic agents, valued for its metabolic stability and diverse biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly modulate the electronic properties of the pyrazole ring, potentially influencing its reactivity and intermolecular interactions. The propanenitrile sidechain offers a versatile handle for further synthetic modifications.

While this compound is commercially available, a thorough review of the scientific literature and chemical databases reveals a notable absence of published experimental data regarding its physical and chemical properties. This guide, therefore, aims to bridge this knowledge gap by providing a predictive analysis and a detailed methodological framework for its characterization.

Molecular Structure and Predicted Properties

The structural features of this compound, including the aromatic pyrazole ring, the nitro group, and the flexible propanenitrile chain, will dictate its physical properties.

Figure 1: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using computational models, alongside experimental data for related compounds for comparative purposes.

| Property | This compound (Predicted) | 3-nitropyrazole (Experimental) | 3-(1H-pyrazol-1-yl)propanenitrile (Experimental) |

| Molecular Formula | C₆H₆N₄O₂ | C₃H₃N₃O₂ | C₆H₇N₃ |

| Molecular Weight | 166.14 g/mol | 113.08 g/mol [1][2] | 121.14 g/mol [3] |

| Melting Point | Solid, likely > 100 °C | 173 - 177 °C[2] | Liquid at room temperature |

| Boiling Point | > 300 °C (decomposes) | Not available | 272.3 °C at 760 mmHg |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Soluble in hot water, alcohol | Not available |

| Appearance | Likely a pale yellow to light brown crystalline solid[2][4] | Light brown crystalline powder or pale yellow powder[2] | Colorless liquid |

Methodologies for Physical Characterization

A comprehensive characterization of this compound would necessitate a suite of analytical techniques. The following sections detail the standard experimental protocols.

Synthesis

The synthesis of this compound would likely proceed via the N-alkylation of 3-nitropyrazole with acrylonitrile. This is a common and efficient method for the synthesis of N-substituted pyrazoles.[5]

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

To a solution of 3-nitropyrazole in a suitable polar aprotic solvent such as acetonitrile, add a mild base (e.g., potassium carbonate).

-

Add acrylonitrile dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Melting Point Determination

The melting point is a critical indicator of purity.[6][7][8][9]

Experimental Protocol:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Spectroscopic Characterization

NMR spectroscopy is indispensable for elucidating the molecular structure.[10][11][12][13][14]

Expected ¹H NMR Spectral Features:

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region, likely doublets or a doublet and a triplet, characteristic of the pyrazole ring protons. The electron-withdrawing nitro group would shift these protons downfield.

-

Propanenitrile Protons: Two triplets in the aliphatic region, corresponding to the two methylene groups of the propanenitrile sidechain.

Expected ¹³C NMR Spectral Features:

-

Pyrazole Ring Carbons: Three signals corresponding to the carbons of the pyrazole ring. The carbon bearing the nitro group will be significantly deshielded.

-

Propanenitrile Carbons: Three signals for the two methylene carbons and the nitrile carbon. The nitrile carbon will appear at the downfield end of the aliphatic region.

Experimental Protocol:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Further structural confirmation can be obtained using 2D NMR techniques such as COSY, HSQC, and HMBC.[11]

IR spectroscopy is used to identify the presence of key functional groups.[15][16][17][18][19]

Expected IR Absorption Bands:

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band in the region of 2260-2240 cm⁻¹.[17]

-

Nitro (NO₂) Asymmetric Stretch: A strong absorption band around 1550-1475 cm⁻¹.[19]

-

Nitro (NO₂) Symmetric Stretch: A medium to strong absorption band around 1360-1290 cm⁻¹.[19]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Experimental Protocol:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[20][21][22][23][24]

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (166.14 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the nitro group (NO₂), the cyano group (CN), and cleavage of the propanenitrile sidechain.

Experimental Protocol:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

The sample is ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

The mass-to-charge ratio of the resulting ions is measured.

Conclusion

While experimental data for this compound remains to be published, this guide provides a scientifically grounded prediction of its physical characteristics and a detailed framework for its empirical validation. The methodologies outlined herein represent the standard analytical workflow for the characterization of novel organic compounds. The anticipated properties, derived from the analysis of its structural components, suggest a stable, crystalline solid with distinct spectroscopic signatures. This document serves as a valuable resource for researchers embarking on the synthesis and characterization of this promising compound, facilitating future investigations into its potential applications.

References

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

- Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 27(11), 1039-1044.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 537.

- Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center.

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

- Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(10), 2445.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

- Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6537.

-

ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]

- Kurbatov, S. V., et al. (2010). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of Organic Chemistry, 46(10), 1545-1552.

- Paré, J. R. J., et al. (1988). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Advances in Heterocyclic Chemistry, 42, 335-413.

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

ACS Publications. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Synethsis and characterization of 3-nitropyrazole and its salts. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on synthesis of nitropyrazoles. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Nitroso and Nitro Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- Pang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023134, 3-(1H-Pyrazol-1-yl)propanenitrile. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1h-pyrazol-1-yl)propanenitrile (C6H7N3). Retrieved from [Link]

- Google Patents. (n.d.). CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

- Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.

Sources

- 1. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(1H-Pyrazol-1-yl)propanenitrile | C6H7N3 | CID 7023134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]